molecular formula C16H19N3O3 B5305600 N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea

N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea

Cat. No. B5305600
M. Wt: 301.34 g/mol
InChI Key: UPYMFMZJUWMANF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea, commonly known as DPU-4, is a chemical compound that has gained attention in scientific research due to its potential application in cancer treatment. DPU-4 is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in cell proliferation, survival, and differentiation. In

Mechanism of Action

The mechanism of action of DPU-4 involves the inhibition of CK2, which is a serine/threonine protein kinase that regulates several cellular processes, including cell proliferation, survival, and differentiation. CK2 is overexpressed in many cancer cells and is associated with poor prognosis. DPU-4 binds to the ATP-binding site of CK2 and inhibits its activity, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DPU-4 has been shown to have potent antitumor activity in various cancer cell lines. In addition, DPU-4 has been shown to enhance the efficacy of other cancer drugs. DPU-4 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. DPU-4 has been tested in animal models and has shown good pharmacokinetic properties and low toxicity.

Advantages and Limitations for Lab Experiments

DPU-4 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. DPU-4 has been shown to have potent antitumor activity and can be used as a tool compound to study the role of CK2 in cancer. However, DPU-4 has some limitations for lab experiments. It is not selective for CK2 and can inhibit other kinases. In addition, DPU-4 has poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on DPU-4. One direction is to optimize the synthesis of DPU-4 to yield higher purity and higher yield. Another direction is to improve the selectivity of DPU-4 for CK2 and reduce its inhibition of other kinases. In addition, future studies can investigate the efficacy of DPU-4 in combination with other cancer drugs and explore its potential application in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
DPU-4 is a small molecule inhibitor that targets CK2 and has shown promising results in preclinical studies as a potential anticancer agent. DPU-4 has several advantages for lab experiments, including its easy synthesis and potent antitumor activity. However, DPU-4 has some limitations, including its lack of selectivity for CK2 and poor solubility in aqueous solutions. Future research on DPU-4 can optimize its synthesis, improve its selectivity, and explore its potential application in other diseases.

Synthesis Methods

The synthesis of DPU-4 involves a multi-step process that starts with the reaction of 2,5-dimethoxyaniline with ethyl 2-bromoacetate to yield 2,5-dimethoxyphenethyl 2-bromoacetate. The intermediate is then converted to the corresponding acid, which is further reacted with 4-pyridinamine to give the final product, DPU-4. The synthesis of DPU-4 has been optimized to yield high purity and high yield.

Scientific Research Applications

DPU-4 has shown promising results in preclinical studies as a potential anticancer agent. CK2 is overexpressed in many cancer cells, and its inhibition by DPU-4 leads to cell cycle arrest, apoptosis, and inhibition of tumor growth. DPU-4 has been tested in various cancer cell lines, including breast cancer, pancreatic cancer, and lung cancer, and has shown potent antitumor activity. In addition, DPU-4 has been shown to enhance the efficacy of other cancer drugs, such as doxorubicin and gemcitabine.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(1-pyridin-4-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11(12-6-8-17-9-7-12)18-16(20)19-14-10-13(21-2)4-5-15(14)22-3/h4-11H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYMFMZJUWMANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)-3-[1-(pyridin-4-yl)ethyl]urea

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